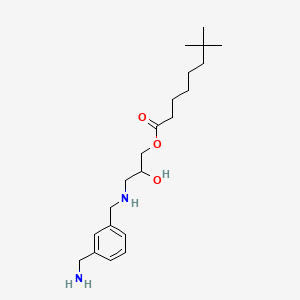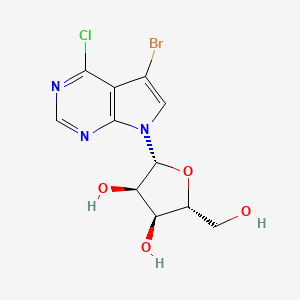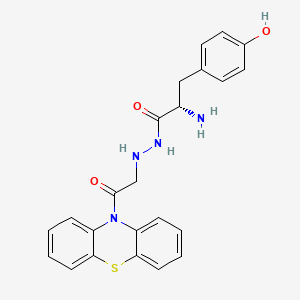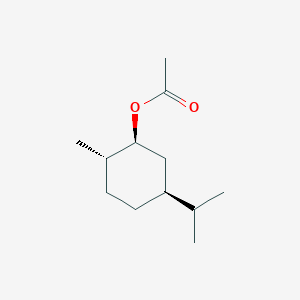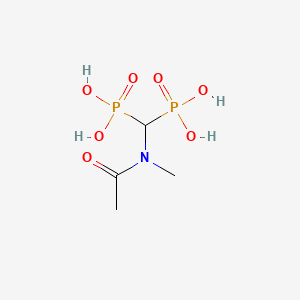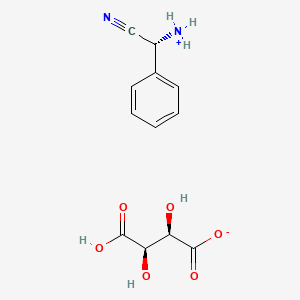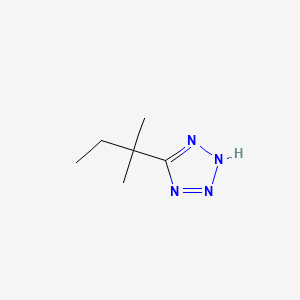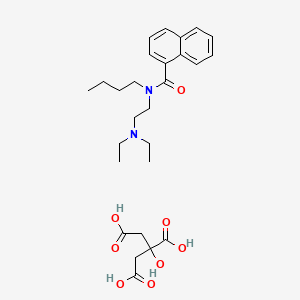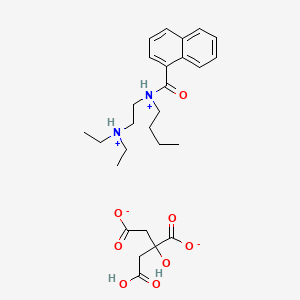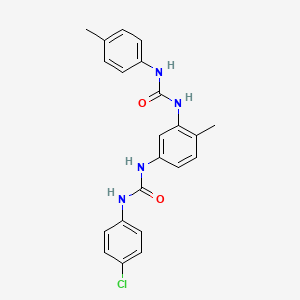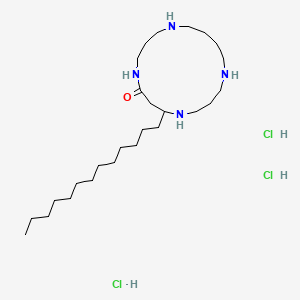
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride is a complex organic compound characterized by its unique structure, which includes a macrocyclic ring with multiple nitrogen atoms and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride typically involves the cyclization of linear precursors containing amine groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific steps may include:
Formation of Linear Precursor: The initial step involves the synthesis of a linear precursor with amine groups at specific positions.
Cyclization: The linear precursor undergoes cyclization in the presence of a strong acid or base, leading to the formation of the macrocyclic ring.
Alkylation: The macrocyclic compound is then alkylated with a tridecyl group to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the strong acids or bases used in the synthesis.
化学反応の分析
Types of Reactions
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved may include:
Binding to Metal Ions: The compound binds to metal ions, forming stable complexes.
Interaction with Enzymes: The metal complexes can interact with enzymes, inhibiting or activating their activity.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
類似化合物との比較
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can be compared with other similar compounds, such as:
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-tridecyl-: Similar structure but with different alkyl groups.
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-undecyl-: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific alkyl group and its ability to form stable complexes with metal ions, making it valuable for various applications.
特性
CAS番号 |
396117-46-7 |
|---|---|
分子式 |
C26H57Cl3N4O |
分子量 |
548.1 g/mol |
IUPAC名 |
8-tridecyl-1,5,9,13-tetrazacycloheptadecan-6-one;trihydrochloride |
InChI |
InChI=1S/C26H54N4O.3ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-25-24-26(31)30-23-16-21-28-19-14-13-18-27-20-15-22-29-25;;;/h25,27-29H,2-24H2,1H3,(H,30,31);3*1H |
InChIキー |
JOGZCZKIQQNGQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



